4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl
Overview
Description
4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl is a halogenated biphenyl compound characterized by the presence of bromine and fluorine atoms on the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid or ester. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Another method involves the bromination of 2,3,5,6-tetrafluorobiphenyl using bromine or bromine-containing reagents under controlled conditions. This method requires careful control of temperature and reaction time to achieve the desired product .
Industrial Production Methods
Industrial production of 4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Commonly used solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biphenyl derivatives, while substitution reactions can yield amine or thiol-substituted biphenyls .
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl in chemical reactions typically involves the activation of the bromine atom or the biphenyl ring. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the biphenyl and another aryl group . The specific molecular targets and pathways depend on the reaction and the desired product.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobiphenyl: Lacks the bromine atom but shares the tetrafluorinated biphenyl structure.
4-Bromo-2,3,5,6-tetrafluoropyridine: Similar structure but with a pyridine ring instead of a biphenyl.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group in addition to the bromine and fluorine atoms.
Uniqueness
4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl is unique due to the combination of bromine and multiple fluorine atoms on the biphenyl structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, making it valuable for various applications in organic synthesis and materials science .
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrF4/c13-8-11(16)9(14)7(10(15)12(8)17)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNXLOVPALDQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781540 | |
Record name | 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29680-44-2 | |
Record name | 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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